N-Allyl-2-benzoylhydrazinecarbothioamide

Descripción general

Descripción

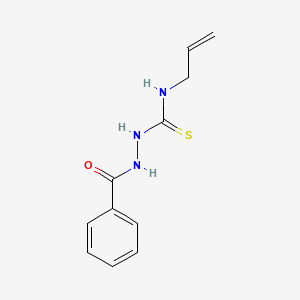

N-Allyl-2-benzoylhydrazinecarbothioamide is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol This compound is known for its unique structure, which includes an allyl group, a benzoyl group, and a hydrazinecarbothioamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with benzoylhydrazine under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

Actividad Biológica

N-Allyl-2-benzoylhydrazinecarbothioamide (CAB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of CAB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 235.31 g/mol. The compound features a hydrazine backbone with an allyl group and a benzoyl moiety, which contributes to its reactivity and biological profile .

Research indicates that CAB exhibits multiple biological activities, primarily through:

- Antioxidant Activity: CAB has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is linked to potential antidepressant effects .

- Antimicrobial Properties: Studies have demonstrated that CAB possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antioxidant Activity

CAB's ability to mitigate oxidative stress has been evaluated in several studies. Its antioxidant properties are attributed to its ability to donate electrons, thus neutralizing free radicals. A comparative study showed that CAB exhibited a higher antioxidant capacity than some conventional antioxidants .

Enzyme Inhibition

CAB's role as a monoamine oxidase inhibitor has been investigated in vitro. In one study, derivatives of CAB were synthesized and tested for their inhibitory effects on MAO-B, revealing promising results with IC50 values indicating effective inhibition . This suggests potential applications in treating mood disorders.

Antimicrobial Activity

The antimicrobial efficacy of CAB was assessed against various pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings support the exploration of CAB as a novel antimicrobial agent .

Case Studies

-

Study on Antioxidant Effects:

A study conducted by Kaur et al. (2022) evaluated the antioxidant properties of CAB in vitro using DPPH radical scavenging assays. Results indicated that CAB effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant . -

Investigation of MAO Inhibition:

In a detailed investigation by Aggarwal et al. (2021), various derivatives of CAB were synthesized and tested for MAO-B inhibition. The most potent derivative exhibited an IC50 value of 0.5 µM, significantly lower than that of traditional MAO inhibitors . -

Antimicrobial Efficacy Assessment:

A comprehensive study by Ulusoy et al. (2019) tested CAB against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that CAB had MIC values ranging from 16 to 32 µg/mL, indicating strong antimicrobial activity .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Overview

- Molecular Formula : C11H13N3OS

- Molecular Weight : 235.31 g/mol

- CAS Number : 26029-04-9

The compound features a hydrazine backbone with an allyl group and a benzoyl moiety, contributing to its reactivity and biological profile.

Antioxidant Activity

N-Allyl-2-benzoylhydrazinecarbothioamide exhibits significant antioxidant properties. Its ability to scavenge free radicals has been demonstrated in various studies, indicating potential applications in reducing oxidative stress.

- Case Study : A study by Kaur et al. (2022) utilized DPPH radical scavenging assays to evaluate the antioxidant effects of this compound. The results showed that it effectively reduced DPPH radicals, suggesting its potential as a natural antioxidant .

Enzyme Inhibition

The compound has been identified as a monoamine oxidase (MAO) inhibitor, which is relevant for developing treatments for mood disorders.

- Case Study : Aggarwal et al. (2021) synthesized various derivatives of this compound and tested their inhibitory effects on MAO-B. The most potent derivative exhibited an IC50 value of 0.5 µM, significantly lower than traditional MAO inhibitors, highlighting its potential therapeutic applications .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains.

- Case Study : Ulusoy et al. (2019) assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 16 to 32 µg/mL, indicating strong antibacterial activity comparable to standard antibiotics .

Summary Table of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antioxidant | Effective in reducing DPPH radicals; higher capacity than some conventional antioxidants | Kaur et al. (2022) |

| Enzyme Inhibition | MAO-B inhibitor with potent derivatives showing IC50 values significantly lower than controls | Aggarwal et al. (2021) |

| Antimicrobial | Significant activity against S. aureus and E. coli with MIC values indicating effectiveness | Ulusoy et al. (2019) |

Propiedades

IUPAC Name |

1-benzamido-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFFIMIGRYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948916 | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-04-9 | |

| Record name | Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.